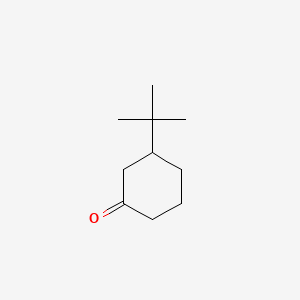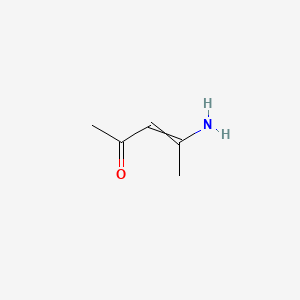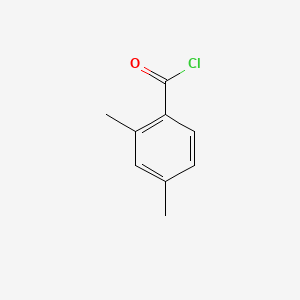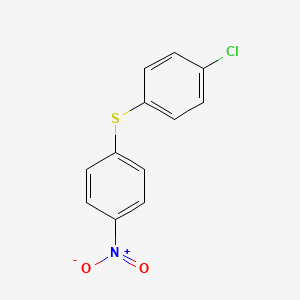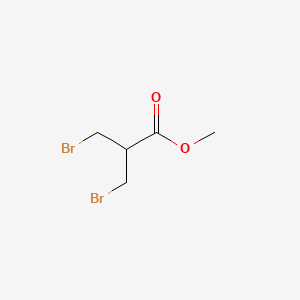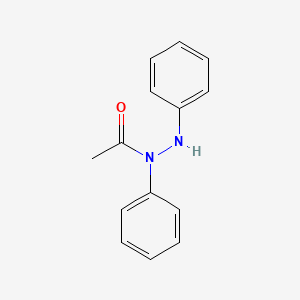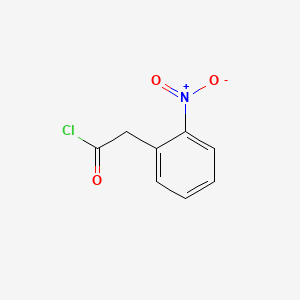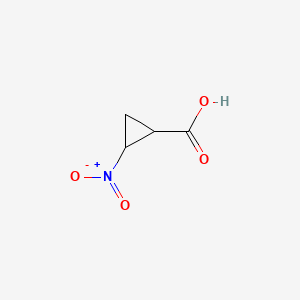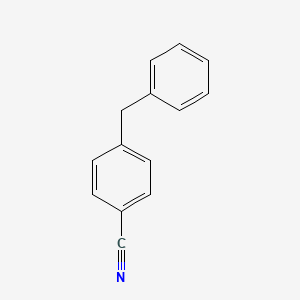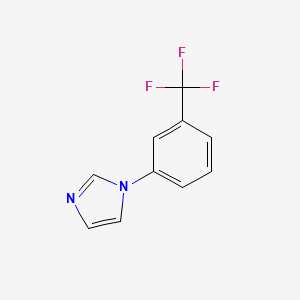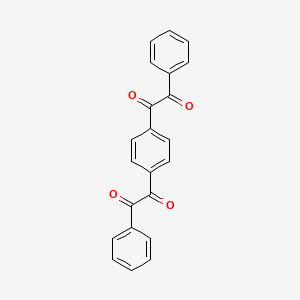
1,4-Bis(phenylglyoxaloyl)benzene
Vue d'ensemble
Description
1,4-Bis(phenylglyoxaloyl)benzene, also known as BPOB, is a chemical compound with the molecular formula C22H14O4 . It is a methoxylated polyester that undergoes hydrolysis in the presence of water . This compound is utilized as a precursor in the reaction with aromatic tetraamines to produce high-temperature-resistant polyphenylquinoxaline resins .
Synthesis Analysis
The synthesis of 1,4-Bis(phenylglyoxaloyl)benzene involves the reaction of cuprous phenylacetylide and p-diiodobenzene in the presence of hexamethylphosphoramide to produce p-bis(phenylethynyl)benzene. This is followed by the oxidation of p-bis(phenylethynyl)benzene with N-bromosuccinimide in the presence of dimethyl sulfoxide .Molecular Structure Analysis
The molecular structure of 1,4-Bis(phenylglyoxaloyl)benzene is characterized by the presence of two phenylglyoxaloyl groups attached to a benzene ring . The exact molecular structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis
1,4-Bis(phenylglyoxaloyl)benzene undergoes hydrolysis in the presence of water . It is also used in the synthesis of high-temperature-resistant polyphenylquinoxaline resins .Physical And Chemical Properties Analysis
1,4-Bis(phenylglyoxaloyl)benzene has a molecular weight of 342.3 g/mol. It has a density of 1.3±0.1 g/cm3, a boiling point of 549.0±33.0 °C at 760 mmHg, and a flash point of 237.7±20.6 °C. It has no hydrogen bond donors, four hydrogen bond acceptors, and six freely rotating bonds .Applications De Recherche Scientifique
Photophysical Properties of Fluorinated Benzil and Bisbenzil Derivatives
Specific Scientific Field
Organic Chemistry, specifically the study of phosphorescent molecules.
Summary of the Application
Pure organic phosphorescent molecules are attractive alternatives to transition metal complexes-based phosphorescent materials due to their abundance and nontoxicity. This research focuses on designing, synthesizing, and characterizing fluorinated benzil and bisbenzil derivatives as potential room-temperature phosphorescent molecules.
Experimental Procedures
Results and Outcomes
This research contributes to the development of novel pure organic phosphorescent molecules, which have applications in fields such as biomedical imaging and optoelectronics . The investigation of fluorinated benzil and bisbenzil derivatives opens up exciting possibilities for future studies in this area. 🌟
Propriétés
IUPAC Name |
1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEGWHHUYNHBNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187315 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(phenylglyoxaloyl)benzene | |
CAS RN |
3363-97-1 | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3363-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)
